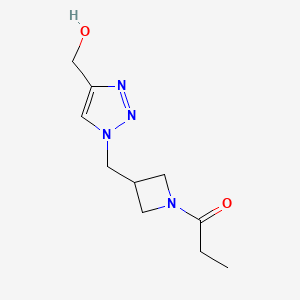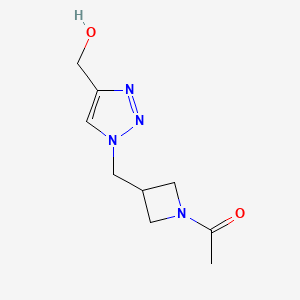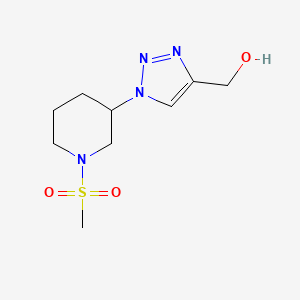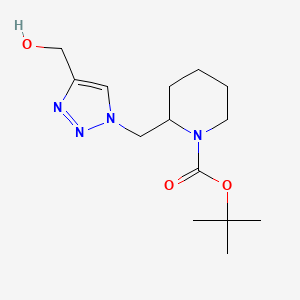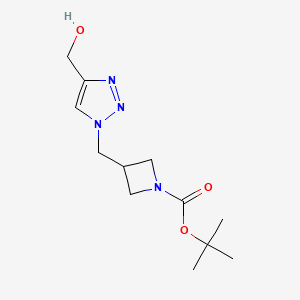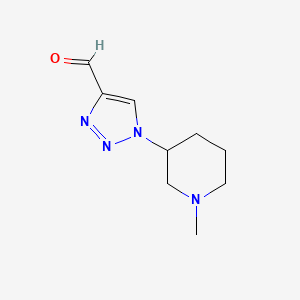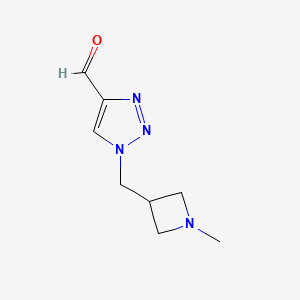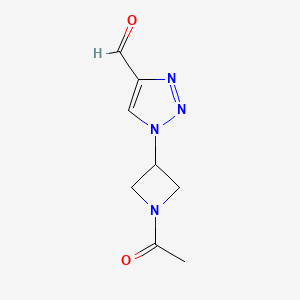
2-Chloro-1-(3-ethyl-4-hydroxypiperidin-1-yl)butan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-(3-ethyl-4-hydroxypiperidin-1-yl)butan-1-one, also known as 2-Chloro-1-ethyl-4-hydroxy-piperidine-1-butanone (C-EHPPB), is a synthetic compound with a wide range of applications in the fields of chemistry and biology. It is a versatile molecule that can be used as a building block for the synthesis of other compounds, and as a tool for studying the structure and function of proteins. C-EHPPB has been used in a variety of scientific research applications, including drug discovery, protein engineering, and enzyme inhibition studies.
Aplicaciones Científicas De Investigación
Parabens in Aquatic Environments
Research on parabens, which are preservatives used in various consumer products, provides insight into the environmental impact of chemical compounds. A study reviews the occurrence, fate, and behavior of parabens in aquatic environments, highlighting their ubiquity and potential as endocrine disruptors, despite treatments that effectively remove them from wastewater. This suggests a need for further studies on the toxicity of chlorinated by-products formed when parabens react with free chlorine (Haman, Dauchy, Rosin, & Munoz, 2015).
Ionic Liquid Membranes for Gas Separation
Another study focuses on the use of stabilized room temperature ionic liquid membranes (SILMs) for gas separations, such as CO2/N2 and CO2/CH4, highlighting the benchmarks for SILM performance and suggesting directions for future research. This showcases the potential of SILMs in addressing separation issues in industrial processes (Scovazzo, 2009).
Ethylene Dimerization for Butene-1 Production
Research on the production of Butene-1 via ethylene dimerization using Alphabutol technology discusses the operational processes and challenges, indicating the potential for improving the selectivity and efficiency of chemical reactions in industrial applications (Alenezi, Manan, & Zaidel, 2019).
Biodegradation of Ethyl Tert-Butyl Ether in Soil and Groundwater
A review on the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater details the microbial pathways for aerobic degradation, highlighting the environmental persistence and potential impact of such compounds. This emphasizes the importance of understanding microbial interactions with chemical contaminants for environmental management (Thornton, Nicholls, Rolfe, Mallinson, & Spence, 2020).
Propiedades
IUPAC Name |
2-chloro-1-(3-ethyl-4-hydroxypiperidin-1-yl)butan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20ClNO2/c1-3-8-7-13(6-5-10(8)14)11(15)9(12)4-2/h8-10,14H,3-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCRCBUNLTRKPMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCC1O)C(=O)C(CC)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(3-ethyl-4-hydroxypiperidin-1-yl)butan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

